Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S2/c1-2-29-20(28)18-15(13-6-8-14(22)9-7-13)11-30-19(18)23-17(27)12-31-21-25-24-16-5-3-4-10-26(16)21/h3-11H,2,12H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYVQDOCZUTTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a triazole ring and a thiophene core, suggests various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of 430.54 g/mol. The structural components include:
- Triazole ring : Known for its role in various biological activities.
- Thioacetamide moiety : Implicated in enhancing biological interactions.
- Fluorophenyl group : Often associated with increased lipophilicity and biological efficacy.
Biological Activity Overview
Preliminary studies indicate that compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety exhibit significant biological activities, including:
- Antimicrobial properties : Some derivatives have shown effectiveness against various pathogens.
- Anticancer activity : Research has indicated potential cytotoxic effects against cancer cell lines.
- Anti-inflammatory effects : Compounds similar to Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido) have demonstrated anti-inflammatory properties in vivo.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to disease pathways.
- Modulation of Receptor Activity : Interaction with G-protein-coupled receptors (GPCRs) can alter cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.
Anticancer Activity
A study evaluated the cytotoxic effects of similar triazole derivatives on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Triazole A | HCT116 (Colon Carcinoma) | 6.2 |
| Triazole B | T47D (Breast Cancer) | 27.3 |
These findings suggest that derivatives of this compound may exhibit comparable or enhanced anticancer properties.
Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of related compounds. The results indicated:
- Significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-1 beta when treated with triazole derivatives.
This suggests that this compound could be a candidate for treating inflammatory diseases.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research. Future studies should focus on:
- In-depth Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure can enhance efficacy and reduce toxicity.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic potential and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
